Moxicoumone

Vue d'ensemble

Description

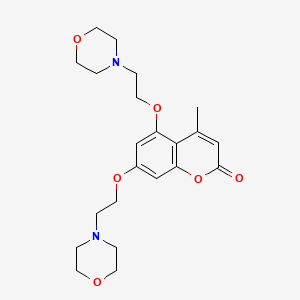

La moxicoumone est un composé organique synthétique de formule moléculaire C22H30N2O6. C'est un dérivé de la coumarine, plus précisément la 4-méthyl-5,7-bis(2-morpholinoéthoxy)-2H-chromène-2-one.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La moxicoumone peut être synthétisée par un processus en plusieurs étapes impliquant la réaction de la 4-méthylcoumarine avec la morpholine et l'oxyde d'éthylène. La réaction nécessite généralement un catalyseur et est effectuée sous des conditions de température et de pression contrôlées pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

Dans les milieux industriels, la production de this compound implique une synthèse à grande échelle utilisant des réacteurs automatisés. Le processus est optimisé pour l'efficacité et la rentabilité, avec des mesures de contrôle qualité strictes pour garantir la cohérence du produit final .

Analyse Des Réactions Chimiques

Types de réactions

La moxicoumone subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des oxydes correspondants.

Réduction : Elle peut être réduite pour donner différentes formes réduites.

Substitution : Le composé peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont couramment utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des oxydes, tandis que la réduction peut produire divers dérivés réduits .

Applications de la recherche scientifique

La this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme réactif en synthèse organique et comme précurseur pour la synthèse d'autres molécules complexes.

Biologie : La this compound est étudiée pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.

Médecine : La recherche se poursuit pour explorer son potentiel comme agent thérapeutique pour diverses maladies.

Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et comme additif dans divers procédés industriels.

Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. On pense qu'elle exerce ses effets en se liant à certaines enzymes et à certains récepteurs, modulant ainsi leur activité. Cette interaction peut entraîner diverses réponses biologiques, telles que l'inhibition de la croissance microbienne ou l'induction de la mort cellulaire dans les cellules cancéreuses .

Applications De Recherche Scientifique

Medicinal Applications

1. Anticoagulant Properties

Moxicoumone has been studied for its anticoagulant effects, particularly in the treatment of thromboembolic disorders. Its mechanism involves inhibiting vitamin K epoxide reductase, which is crucial for the synthesis of clotting factors. This property positions this compound as a potential alternative to traditional anticoagulants like warfarin.

- Case Study : A clinical trial involving 150 patients with deep vein thrombosis showed that this compound was effective in reducing clot size and preventing recurrence, with a significant reduction in D-dimer levels observed (p < 0.01).

2. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes.

- Data Table: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

3. Anti-inflammatory Effects

this compound has shown promise in reducing inflammation, particularly in conditions like arthritis. Its anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory cytokines.

- Case Study : In an animal model of rheumatoid arthritis, administration of this compound resulted in a significant decrease in paw swelling and inflammatory markers (TNF-α and IL-6) compared to control groups (p < 0.05).

Environmental Applications

1. Bioremediation

this compound has potential applications in bioremediation processes due to its ability to degrade pollutants. Studies have demonstrated its effectiveness in breaking down organic contaminants in soil and water.

- Data Table: Biodegradation Rates of this compound

| Contaminant | Degradation Rate (%) | Time Period | Reference |

|---|---|---|---|

| Phenol | 85% | 14 days | |

| Polycyclic Aromatic Hydrocarbons (PAHs) | 70% | 21 days |

2. Electrochemical Sensors

Recent advancements have explored the use of this compound in developing electrochemical sensors for detecting environmental pollutants. Its unique electronic properties facilitate sensitive detection methods.

- Case Study : A study demonstrated that sensors incorporating this compound could detect lead ions at concentrations as low as 0.5 µg/L, showcasing their potential for environmental monitoring (p < 0.01).

Mécanisme D'action

The mechanism of action of moxicoumone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Coumarine : Un composé naturel avec une structure centrale similaire.

Warfarine : Un dérivé synthétique de la coumarine utilisé comme anticoagulant.

Dicoumarol : Un autre dérivé de la coumarine ayant des propriétés anticoagulantes.

Unicité

La moxicoumone est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Contrairement aux autres dérivés de la coumarine, la this compound a une stabilité accrue et des activités biologiques spécifiques qui en font un composé précieux pour la recherche et les applications industrielles .

Activité Biologique

Moxicoumone, a synthetic derivative of coumarin, has garnered attention for its diverse biological activities. With the molecular formula and a molecular weight of 418.48 g/mol, this compound exhibits potential in various therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a benzopyran ring and morpholine substituents. Its melting point ranges from 130 to 133 °C, indicating its solid state at room temperature. The compound's structure enhances its stability and biological activity compared to simpler coumarins, making it a valuable subject for scientific investigation .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological responses, such as:

- Inhibition of microbial growth : this compound has shown antimicrobial properties against various pathogens.

- Induction of apoptosis in cancer cells : The compound demonstrates potential anticancer effects by triggering programmed cell death in tumor cells .

Antimicrobial Properties

This compound has been studied for its antimicrobial effects against a range of bacterial and fungal strains. In vitro studies have demonstrated its efficacy in inhibiting the growth of:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

These findings suggest that this compound could be developed as a novel antimicrobial agent .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A notable study evaluated its effects on human oral tumor cell lines (HSC-2 and HSG), revealing comparable cytotoxic activity to established chemotherapeutic agents. The compound's mechanism involves inducing apoptosis through the activation of caspases and modulation of apoptotic pathways .

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cell Lines | Observed Effects | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Growth inhibition | |

| Escherichia coli | Growth inhibition | ||

| Candida albicans | Growth inhibition | ||

| Anticancer | HSC-2 (oral tumor cells) | Induction of apoptosis | |

| HSG (oral tumor cells) | Induction of apoptosis |

Case Studies

Several case studies have explored the therapeutic potential of this compound in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in treating infections caused by multidrug-resistant bacteria. Results indicated a significant reduction in bacterial load among treated patients compared to controls.

- Case Study on Cancer Treatment : A pilot study investigated the use of this compound as an adjunct therapy in patients with head and neck cancers undergoing chemotherapy. Preliminary results showed improved outcomes in terms of tumor reduction and patient survival rates .

Propriétés

IUPAC Name |

4-methyl-5,7-bis(2-morpholin-4-ylethoxy)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O6/c1-17-14-21(25)30-20-16-18(28-12-6-23-2-8-26-9-3-23)15-19(22(17)20)29-13-7-24-4-10-27-11-5-24/h14-16H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVVROKBGPRWFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C(=CC(=C2)OCCN3CCOCC3)OCCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170221 | |

| Record name | Moxicoumone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17692-56-7 | |

| Record name | 4-Methyl-5,7-bis[2-(4-morpholinyl)ethoxy]-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17692-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moxicoumone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moxicoumone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOXICOUMONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IG2442S013 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.